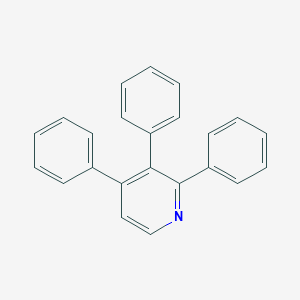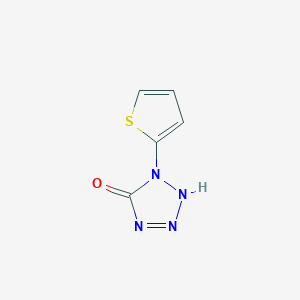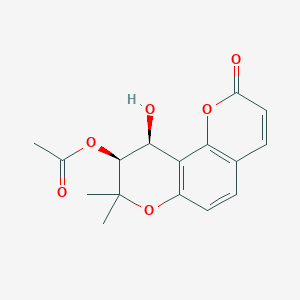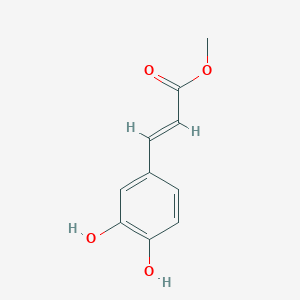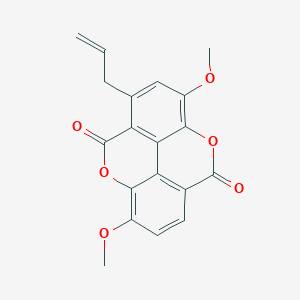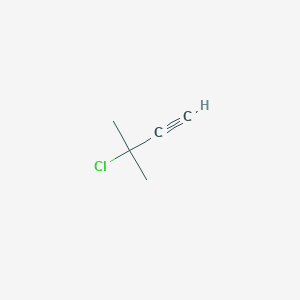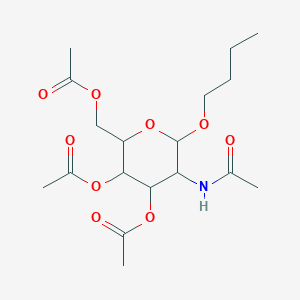
1,3-Dipalmitoyl-2-oleoylglycerol
Descripción general
Descripción
(Z)-2-(Oleoyloxy)propane-1,3-diyl dipalmitate is a natural product found in Leucaena leucocephala with data available.
Aplicaciones Científicas De Investigación
Phase Behavior Analysis
1,3-Dipalmitoyl-2-oleoylglycerol (POP) has been extensively studied for its phase behavior. Minato et al. (1996) explored the phase behavior of POP in binary mixtures using X-ray diffraction and differential scanning calorimetry. They observed immiscible phases in metastable and most stable forms, revealing the monotectic nature of α as a kinetic phase behavior. This study provides valuable insights into the phase transitions and stability of POP mixtures (Minato et al., 1996).
Oxidation Product Analysis
POP undergoes oxidation leading to the formation of various products. Giuffrida et al. (2004) characterized hydroperoxy- and epoxy-triacylglycerols, including regio-isomers, formed by oxidation of POP. This research is crucial for understanding the chemical changes POP undergoes during oxidation (Giuffrida et al., 2004).
Nutritional Applications
Schmid et al. (1999) focused on the synthesis of 1,3-oleoyl-2-palmitoylglycerol (OPO) from POP, highlighting its importance in infant nutrition. They used sn1,3-regiospecific lipases in a two-step process for the high-yield synthesis of OPO, underlining POP's role in creating nutritionally valuable triglycerides (Schmid et al., 1999).
Physicochemical and Digestion Properties
The study by Chang and Lee (2021) compared physicochemical and in vitro digestion properties of various lipids, including POP. They found that the content and position of palmitic acid in POP significantly affect its physicochemical properties and digestibility (Chang & Lee, 2021).
Neuroprotective Effects
Lee et al. (2022) investigated the neuroprotective effects of POP derived from rice bran oil. They found that POP administration significantly reduced neurobehavioral deficits and brain damage in a rat model of cerebral ischemia-reperfusion injury, suggesting its potential therapeutic application (Lee et al., 2022).
Mecanismo De Acción
Although the specific mechanism of action of 1,3-Dipalmitoyl-2-oleoylglycerol is not fully understood, it has been suggested that it might exert neuroprotective effects by inhibition of p38 MAPK and activation of PI3K/Akt/CREB pathway, which is associated with anti-oxidant, anti-apoptotic, and anti-inflammatory action .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,3-Dipalmitoyl-2-oleoylglycerol is involved in several biochemical reactions, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol. This compound also interacts with proteins involved in lipid transport and storage, such as apolipoproteins and lipid-binding proteins. These interactions are crucial for the regulation of lipid homeostasis and energy balance in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and growth. This compound also impacts gene expression by modulating the activity of transcription factors such as CREB. Additionally, this compound influences cellular metabolism by altering the levels of key metabolites and enzymes involved in lipid synthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can activate or inhibit enzymes such as lipases, depending on the context of the reaction. This compound also affects gene expression by binding to transcription factors and modulating their activity. These interactions result in changes in cellular processes such as lipid metabolism, cell signaling, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under high-heat conditions, leading to the formation of oxidative products. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance. At high doses, it can lead to adverse effects such as increased fat deposition and metabolic disturbances. These threshold effects highlight the importance of dosage in the study of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as acyl-CoA synthetases and lipases, which play key roles in the conversion of triacylglycerols to fatty acids and glycerol. This compound also affects metabolic flux by altering the levels of key metabolites and enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and transporters. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, such as lipid droplets and membranes. The transport and distribution of this compound are crucial for its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including lipid droplets, membranes, and the endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific compartments, where it can exert its effects on lipid metabolism and cellular processes .
Propiedades
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392618 | |
| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-25-2 | |
| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Dipalmitoyl-2-oleoylglycerol?
A1: The molecular formula of POP is C₅₁H₉₈O₆, and its molecular weight is 807.32 g/mol.
Q2: Are there any spectroscopic data available for POP?
A2: Yes, researchers commonly use techniques like X-ray diffraction (XRD) [, , ], differential scanning calorimetry (DSC) [, ], and nuclear magnetic resonance (NMR) [] to characterize the polymorphic forms, thermal behavior, and molecular structure of POP.
Q3: How does the presence of other oils affect the crystallization of POP?
A3: Studies have shown that the presence of other oils, such as triolein (OOO) or hazelnut oil (HZ), can significantly influence the crystallization behavior of POP, impacting its polymorphic forms, crystal size, and overall stability [].
Q4: What is the impact of cooling rate on the crystallization of POP?
A4: The cooling rate significantly impacts POP crystallization. Rapid cooling leads to smaller, less ordered crystals, while slower cooling promotes larger, more stable crystal structures. This affects the texture and stability of products containing POP [].
Q5: Does the position of palmitic acid within the TAG structure influence POP's properties?
A5: Yes, the regiospecific positioning of palmitic acid within the TAG molecule affects POP's physicochemical properties and in vitro digestion characteristics. For instance, TAGs with palmitic acid at the sn-1 (or 3) position exhibit higher melting points and slower digestion rates compared to those with palmitic acid at the sn-2 position [].
Q6: What are the neuroprotective effects of POP observed in research?
A6: Research suggests that POP derived from rice bran oil exhibits neuroprotective effects against cerebral ischemia-reperfusion injury in rats. These effects are potentially linked to the inhibition of p38 MAPK and activation of the PI3K/Akt/CREB pathway, leading to antioxidant, anti-apoptotic, and anti-inflammatory actions [].
Q7: How does the consumption of POP affect body weight and food intake in mice fed a high-fat diet?
A7: Studies in mice have shown that the specific structure of TAGs, such as POP compared to 1,2-dipalmitoyl-3-oleoylglycerol (PPO), can influence body weight gain and food intake. Mice fed a POP-enriched diet showed lower body weight gain and consumed fewer calories compared to those fed a PPO-enriched diet, despite both being high-fat diets [, ].
Q8: Does POP interact with other nutrients and affect their metabolism?
A8: Research indicates that the structure of dietary TAGs, including POP, can influence vitamin A storage in mice. Mice fed a high-fat diet containing POP showed different vitamin A intake and storage patterns compared to those fed a high-fat diet with a different TAG structure or a standard chow diet []. This suggests potential interactions between dietary TAG structure and vitamin A metabolism.
Q9: How is POP quantified in various matrices?
A9: High-performance liquid chromatography (HPLC) coupled with a nano quantity analyte detector (NQAD) has been successfully used to quantify POP in complex matrices like cocoa butter, offering a precise and sensitive method for analyzing TAG molecular species [].
Q10: What are the implications of POP crystallization on chocolate production?
A10: Understanding the crystallization behavior of POP is crucial for chocolate production, as it directly impacts the texture, appearance, and shelf life of chocolate. Controlling the polymorphic forms and crystal size of POP contributes to preventing undesirable phenomena like fat bloom [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


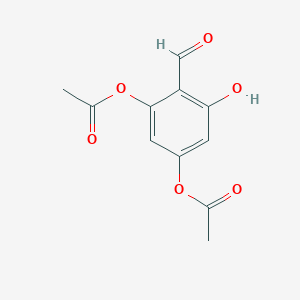
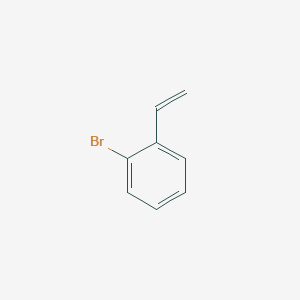
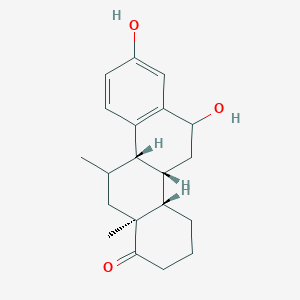
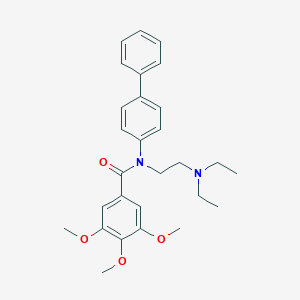
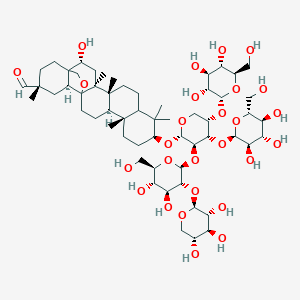
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
